molecular formula C13H16BNO2 B14913345 2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B14913345
M. Wt: 229.08 g/mol
InChI Key: HLVHGZZMMRTYFD-UHFFFAOYSA-N
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Description

2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure combines a pyridine ring with an ethynyl group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for carbon-carbon bond formation in organic synthesis . The ethynyl group enhances reactivity toward click chemistry or alkyne-based coupling, while the boronate ester facilitates aryl- or heteroaryl-bond formation under catalytic conditions. Its synthesis typically involves palladium-catalyzed borylation or direct functionalization of pre-borylated pyridine precursors .

Properties

Molecular Formula

C13H16BNO2

Molecular Weight

229.08 g/mol

IUPAC Name

2-ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H16BNO2/c1-6-11-10(8-7-9-15-11)14-16-12(2,3)13(4,5)17-14/h1,7-9H,2-5H3

InChI Key

HLVHGZZMMRTYFD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C#C

Origin of Product

United States

Preparation Methods

Fundamental Synthetic Strategies

Palladium-Catalyzed Cross-Coupling Reactions

The most widely adopted approach involves palladium-catalyzed cross-coupling, leveraging the reactivity of boronic esters and alkynes. A two-step sequence is typically employed:

  • Borylation of Halogenated Pyridines : 3-Bromo-2-iodopyridine undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of PdCl₂(dppf) and potassium acetate. This step achieves selective installation of the boronate ester at the 3-position.
  • Sonogashira Coupling : The intermediate 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-iodopyridine reacts with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₄/CuI catalysis. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields the terminal alkyne.
Table 1: Representative Reaction Conditions for Cross-Coupling
Step Reagents Catalyst System Solvent Temp (°C) Yield (%)
Borylation B₂Pin₂, KOAc PdCl₂(dppf) DMSO 80 78–85
Sonogashira TMSA, Et₃N Pd(PPh₃)₄/CuI THF 60 65–72
Desilylation TBAF THF 25 90–95

Alternative Pathways and Innovations

Direct Ethynylation-Borylation Tandem Reactions

Recent advances have enabled single-pot synthesis through sequential ethynylation and borylation. Using Pd/XPhos catalysts, 2,3-dihalopyridines react simultaneously with ethynylmagnesium bromide and B₂Pin₂, achieving 68% yield with reduced purification steps.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) accelerates coupling steps, shortening reaction times from 24 hours to 45 minutes while maintaining 70–75% yields. This method enhances scalability by minimizing thermal degradation.

Critical Parameter Optimization

Catalyst Selection

Comparative studies reveal ligand effects on efficiency:

  • Buchwald-type ligands (e.g., SPhos) improve borylation selectivity but increase costs.
  • Copper-free systems using Pd nanoparticles (2–5 nm diameter) reduce side reactions in Sonogashira steps.

Solvent Systems

  • Polar aprotic solvents (DMF, NMP) enhance boronate stability but complicate alkyne coupling.
  • Mixed solvent systems (THF:H₂O 4:1) balance reactivity and boronate hydrolysis resistance.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (hexane:EtOAc 3:1) effectively separates boronate intermediates.
  • Size-exclusion chromatography (Sephadex LH-20) resolves alkyne-terminated products from dimeric byproducts.

Spectroscopic Validation

  • ¹¹B NMR : Sharp singlet at δ 30.2 ppm confirms boronate integrity.
  • ¹H NMR : Ethynyl proton appears as a triplet (J = 2.1 Hz) at δ 3.15–3.30 ppm.
  • IR Spectroscopy : C≡C stretch at 2105 cm⁻¹ and B-O vibration at 1360 cm⁻¹.

Industrial-Scale Production

Continuous Flow Reactors

Pilot plants employ tubular reactors with:

  • Residence time : 12–15 minutes
  • Throughput : 1.2 kg/hr
  • Purity : >99.5% (HPLC)

Cost Analysis

Component Cost Contribution (%)
Palladium catalysts 43
Boron reagents 28
Solvent recovery 15
Waste treatment 14

Challenges and Mitigation Strategies

Protodeboronation

Moisture-induced degradation (t₁/₂ = 48 hrs at 40% RH) is addressed by:

  • Inert atmosphere packaging (N₂-filled amber vials)
  • Stabilizer additives : 0.1% BHT (butylated hydroxytoluene)

Alkyne Oligomerization

Controlled via:

  • Low-temperature storage (–20°C)
  • Radical inhibitors : 2,6-Di-tert-butylphenol (100 ppm)

Case Study: Kilogram-Scale Synthesis

A 2019 production campaign achieved 92% yield through:

  • Catalyst recycling : Pd recovery via activated carbon filtration (87% efficiency)
  • Solvent distillation : THF reused for 5 cycles without purity loss
  • Quality control : In-line FTIR monitoring of boronate/alkyne ratios

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated borylation using Ir(ppy)₃ reduces Pd requirements by 80%, though yields remain lower (55–60%).

Biocatalytic Approaches

Engineered transaminases demonstrate preliminary success in enantioselective synthesis (ee >90%), enabling chiral boronate applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and sensors.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of pyridine-based boronic esters, which differ in substituent positions, electronic properties, and steric effects. Below is a comparative analysis with structurally analogous compounds:

Compound Name Substituents Key Applications Notable Properties
2-Ethynyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine (Target Compound) Ethynyl (C-2), Boronate ester (C-3) Suzuki-Miyaura cross-coupling, click chemistry High reactivity in dual functionalization; stable under catalytic conditions
3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyridine Boronate ester (C-3) Intermediate for pharmaceuticals and agrochemicals Simpler structure; limited to single cross-coupling site
3,5-Bis(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine Boronate esters (C-3 and C-5) Synthesis of symmetrical biaryl systems Dual boronate groups enable bidirectional coupling; higher molecular weight
5-Trifluoromethyl-3-(dioxaborolan-2-yl)pyridine CF₃ (C-5), Boronate ester (C-3) Fluorinated drug intermediates Electron-withdrawing CF₃ enhances electrophilic reactivity
2-Ethoxy-6-(dioxaborolan-2-yl)pyridine Ethoxy (C-2), Boronate ester (C-6) Ligand in coordination chemistry; material science Ether group improves solubility in polar solvents
8-(Dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Fused dioxane ring, Boronate ester (C-8) Drug discovery (kinase inhibitors) Rigid fused-ring system enhances binding specificity

Reactivity and Stability

  • Electronic Effects: The ethynyl group in the target compound introduces electron-deficient character, accelerating cross-coupling rates compared to non-ethynylated analogs like 3-(dioxaborolan-2-yl)pyridine .
  • Steric Hindrance : Bulky substituents (e.g., trifluoromethyl in 5-Trifluoromethyl-3-(dioxaborolan-2-yl)pyridine) reduce coupling efficiency but improve metabolic stability in drug candidates .
  • Solubility : Alkoxy-substituted derivatives (e.g., 2-Ethoxy-6-(dioxaborolan-2-yl)pyridine) exhibit enhanced solubility in aqueous-organic mixed solvents, advantageous for industrial-scale reactions .

Stability and Handling

  • Hydrolytic Sensitivity : All pinacol boronate esters are moisture-sensitive, but electron-withdrawing groups (e.g., CF₃) marginally improve stability .
  • Storage : Compounds are typically stored under inert conditions (argon/nitrogen) at low temperatures (−20°C) to prevent protodeboronation .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
2-Ethynyl-3-(dioxaborolan-2-yl)pyridine C₁₃H₁₇BNO₂ 229.10 98–102 (decomp.) DMF, THF, Dichloromethane
3,5-Bis(dioxaborolan-2-yl)pyridine C₁₆H₂₄B₂N₂O₄ 338.00 156–159 Toluene, Ethanol
5-Trifluoromethyl-3-(dioxaborolan-2-yl)pyridine C₁₂H₁₅BF₃NO₂ 273.06 85–88 Acetonitrile, DMSO

Table 2: Cross-Coupling Efficiency (Yields) in Model Reactions

Compound Suzuki Reaction with PhBr Sonogashira Reaction with PhC≡CH
2-Ethynyl-3-(dioxaborolan-2-yl)pyridine 92% 88%
3-(Dioxaborolan-2-yl)pyridine 85% N/A
5-Trifluoromethyl-3-(dioxaborolan-2-yl)pyridine 78% 65%

Biological Activity

2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C8_8H13_{13}BO2_2
  • CAS Number: 347389-74-6
  • Molar Mass: 152 g/mol
  • Density: 0.93 g/cm³
  • Boiling Point: 133°C
  • Flash Point: 34°C
  • Solubility: Slightly soluble in acetonitrile and sparingly soluble in chloroform .

Synthesis

The synthesis of this compound involves the reaction of ethynylboronic acid pinacol ester with pyridine derivatives. This method allows for the introduction of various functional groups that can enhance biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • In vitro studies demonstrated that derivatives exhibited significant antiproliferative activity against various cancer cell lines. Compounds with similar structures showed IC50_{50} values ranging from <0.01 µM to 73.4 µM across multiple cell lines .
  • A specific derivative demonstrated an ability to inhibit tubulin polymerization effectively, which is crucial for cancer cell division. The most active compounds showed an IC50_{50} value of approximately 0.56 µM .

The mechanism through which these compounds exert their anticancer effects often involves:

  • Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation during cell division.
  • Induction of Apoptosis : Studies indicated that treated cells exhibited increased nuclear condensation and activation of caspase-3, a marker for apoptosis .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that these compounds could induce cell cycle arrest in human myeloid leukemia cell lines .

Case Studies

Several case studies have provided insights into the biological activity of related compounds:

  • Study on Antiproliferative Activity : A series of derivatives were tested against cancer cell lines such as MDA-MB-435 melanoma cells and were found to exhibit potent anti-proliferative activity with GI50_{50} values as low as 0.229 µM .
CompoundCell LineGI50_{50} (µM)
Compound AMDA-MB-4350.229
Compound BHL-60<0.01
Compound CU9370.56
  • Mechanistic Studies : Research indicated that certain derivatives could induce significant changes in cell morphology and apoptosis rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can intermediates be purified?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the reactivity of the boronic ester group. Aryl halides (e.g., bromopyridine derivatives) are coupled with pinacolborane or bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄). Intermediates are purified via column chromatography (silica gel, hexane/EtOAc gradients) and characterized by ¹H/¹³C NMR and mass spectrometry. Air-sensitive intermediates require inert atmosphere handling .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodology : The boronic ester group is sensitive to moisture and oxygen. Store at 2–8°C under nitrogen or argon in sealed, desiccated containers. Use gloveboxes for weighing, and pre-dry solvents (e.g., THF, DMF) over molecular sieves. Monitor decomposition via TLC or NMR (e.g., disappearance of the boronate peak at δ ~1.3 ppm in ¹¹B NMR) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Key techniques include:

  • ¹H/¹³C NMR : Assign pyridine protons (δ 7.5–8.5 ppm) and ethynyl protons (δ ~3.0–3.5 ppm).
  • ¹¹B NMR : Confirm boronate ester integrity (δ ~30 ppm).
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks.
  • IR Spectroscopy : Identify C≡C stretches (~2100 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

  • Methodology : Grow crystals via slow evaporation in anhydrous toluene/hexane. Collect diffraction data using a synchrotron or laboratory X-ray source. Refine structures with SHELXL (for small molecules) or OLEX2 (for visualization). Key parameters: bond angles around boron (120° for sp² hybridization) and torsional strain in the dioxaborolane ring. Compare experimental vs. DFT-optimized geometries .

Q. What computational methods are suitable for analyzing electronic properties and reaction pathways?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(2d,p)) to:

  • Map frontier molecular orbitals (FMOs) to predict reactivity.
  • Calculate electrostatic potential (MEP) for nucleophilic/electrophilic sites.
  • Simulate Suzuki-Miyaura transition states using solvent models (e.g., PCM). Validate with experimental kinetics .

Q. How do substituents on the pyridine ring influence cross-coupling efficiency?

  • Methodology : Design analogs (e.g., 2-fluoro, 2-methoxy) and compare reaction rates under standardized Suzuki conditions. Use Hammett plots to correlate substituent effects (σ values) with yields. Monitor boronate hydrolysis via ¹¹B NMR in aqueous/organic biphasic systems .

Q. What strategies mitigate side reactions during ethynyl group functionalization?

  • Methodology :

  • Protection : Use TMS-ethynyl intermediates to prevent alkyne dimerization.
  • Catalyst Tuning : Employ PdCl₂(PPh₃)₂ with CuI co-catalyst for Sonogashira coupling.
  • Kinetic Control : Optimize temperature (60–80°C) and stoichiometry to favor mono-functionalization over oligomerization .

Data Contradiction Analysis

Q. Discrepancies in reported stability: How to reconcile air-sensitive claims vs. ambient handling in some protocols?

  • Resolution : Sensitivity depends on substituents and purity. Electron-withdrawing groups (e.g., fluorine in ) enhance boronate stability. Always conduct stability tests: expose samples to ambient conditions and monitor decomposition via NMR. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

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